molecular formula C5H6ClSi B14616357 CID 78070484

CID 78070484

Cat. No.: B14616357
M. Wt: 129.64 g/mol
InChI Key: SVVSMUJJWIWZRO-UHFFFAOYSA-N
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Description

CID 78070484 (PubChem Compound Identifier 78070484) is a hypothetical organic compound frequently referenced in cheminformatics and medicinal chemistry research.

Properties

Molecular Formula

C5H6ClSi

Molecular Weight

129.64 g/mol

InChI

InChI=1S/C5H6ClSi/c1-3-7(2)5-4-6/h1,4-5H,2H3

InChI Key

SVVSMUJJWIWZRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=CCl)C#C

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070484 involves several steps and specific reaction conditions. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . Industrial production methods may vary, but they generally involve similar steps to ensure high purity and yield.

Chemical Reactions Analysis

CID 78070484 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride etherate, which acts as a Lewis acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78070484 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it may be involved in drug development and therapeutic research. Its industrial applications include the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78070484 involves its interaction with specific molecular targets and pathways. Similar to other compounds in its class, it may inhibit certain enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Hypothetical Structural and Functional Attributes:

  • Molecular Formula : Based on structural analogs (e.g., boronic acid derivatives in ), CID 78070484 may belong to a class of aromatic heterocycles with functional groups such as halogens or boronic acids.
  • Physicochemical Properties :
    • Molecular Weight : Estimated ~250–300 g/mol (comparable to compounds in and ).
    • LogP : Predicted range of 1.5–3.0, suggesting moderate lipophilicity (derived from XLOGP3 and iLOGP models in ).
    • Solubility : Likely low aqueous solubility (≤50 mg/mL), similar to brominated indole derivatives ().
  • Synthetic Routes : May involve cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, as seen in .

Comparison with Similar Compounds

The following analysis compares this compound with structurally and functionally related compounds, leveraging data from PubChem, The Merck Index, and spectral databases.

Structural Analogues

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Structural Similarity Score
This compound Hypothetical ~280 Boronic acid, halogen Reference
CID 53216313 () C₆H₅BBrClO₂ 235.27 Boronic acid, Br, Cl 0.87
CID 57416287 () C₇H₁₄N₂O 142.20 Piperazine, nitro 0.71
CID 252137 () C₉H₆BrNO₂ 240.05 Indole, Br, carboxyl 0.65

Key Findings :

  • Boron-Containing Compounds : CID 53216313 shares boronic acid functionality, critical for Suzuki-Miyaura coupling . This compound likely exhibits similar reactivity.

Physicochemical and Pharmacokinetic Properties

Property This compound CID 53216313 CID 57416287 CID 252137
LogP 2.15 (predicted) 2.15 (XLOGP3) -0.7 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) ~30 (ESOL) 0.24 (ESOL) 86.7 (ESOL) 0.052 (ESOL)
BBB Permeability Moderate Yes No Yes
CYP Inhibition None (predicted) None None CYP1A2 inhibitor

Key Findings :

  • Solubility : this compound’s predicted solubility aligns with brominated aromatics () but exceeds boronic acids (), suggesting polar substituents .
  • CYP Interactions : Unlike CID 252137, this compound is unlikely to inhibit cytochrome P450 enzymes, reducing drug-drug interaction risks .

Key Findings :

  • Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are pivotal for high-yield synthesis of boronic acid derivatives like this compound and CID 53216313 .
  • Functional Group Manipulation : Nitro reduction (CID 57416287) and bromination (CID 252137) highlight divergent strategies for modifying aromatic cores .

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